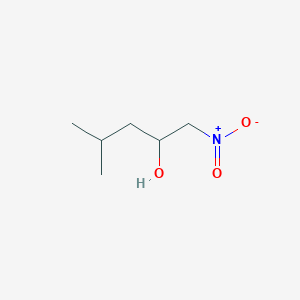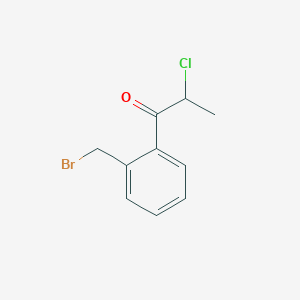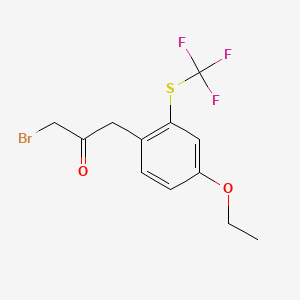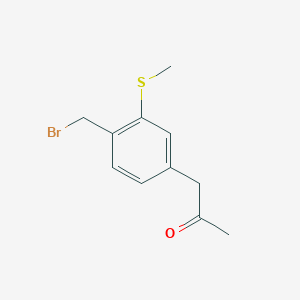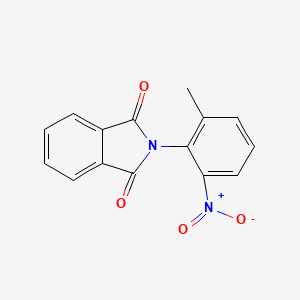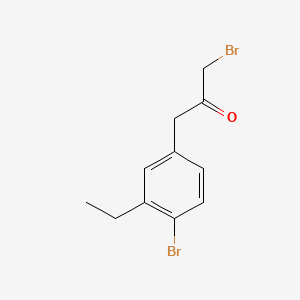
rac-(3R,5S)-4-hydroxyadamantane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid is a derivative of adamantane, a compound known for its rigid, cage-like structure. This compound is characterized by the presence of a hydroxyl group at the 4-position and a carboxylic acid group at the 1-position. The unique structure of adamantane derivatives makes them interesting for various applications in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid typically involves the functionalization of adamantane. One common method is the oxidation of 1-adamantanol to form 1-adamantanone, followed by a carboxylation reaction to introduce the carboxylic acid group. The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of (1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and other advanced techniques may be used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides, alcohols, and amines are typical reagents for substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-adamantane-1-carboxylic acid.
Reduction: Formation of 4-hydroxyadamantane-1-methanol.
Substitution: Formation of esters, ethers, or amides depending on the reagents used.
Applications De Recherche Scientifique
(1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxo-adamantane-1-carboxylic acid: Similar structure but with a ketone group instead of a hydroxyl group.
1-adamantanecarboxylic acid: Lacks the hydroxyl group at the 4-position.
4-hydroxyadamantane: Lacks the carboxylic acid group at the 1-position.
Uniqueness
(1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
(3S,5R)-4-hydroxyadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-9,12H,1-5H2,(H,13,14)/t6?,7-,8+,9?,11? |
Clé InChI |
DFNDMKWFBDOGMU-BFRHRWFQSA-N |
SMILES isomérique |
C1[C@@H]2CC3(C[C@@H](C2O)CC1C3)C(=O)O |
SMILES canonique |
C1C2CC3CC(C2)(CC1C3O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


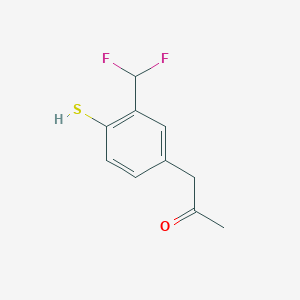

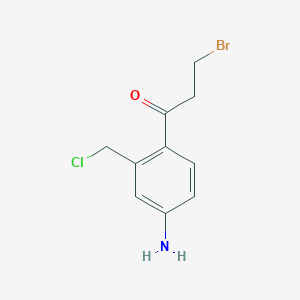
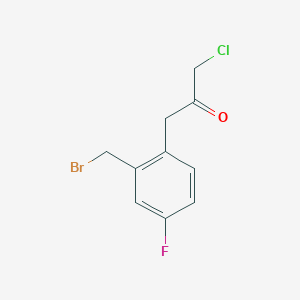

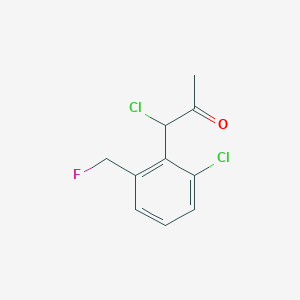
![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)
